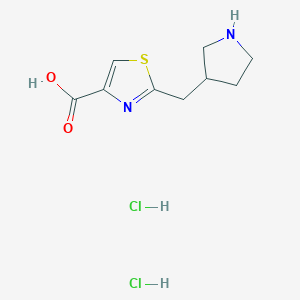
2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N2O2S and its molecular weight is 285.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Diversity and Synthesis
Research on compounds structurally related to "2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid; dihydrochloride" focuses on generating a diverse library of compounds through alkylation and ring closure reactions. Such studies aim to explore the chemical space for new molecules with potential biological activities. For example, reactions with S-alkylated dithiocarbamic acid salts and aryl mercaptans produce dithiocarbamates and thioethers, respectively. These processes enable the synthesis of a wide range of derivatives for further biological evaluation (Roman, 2013).
Antimicrobial Activity
The synthesis of new pyridine derivatives, incorporating structures related to "2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride," has been reported with the aim of discovering compounds with antimicrobial properties. These studies have resulted in the creation of compounds showing variable and modest activity against bacterial and fungal strains, highlighting the potential of these derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Chemodiversity through Multi-Component Reactions
The compound and its derivatives have been used in multi-component reactions to yield a variety of heterocyclic compounds. These reactions involve secondary α-amino acids, including proline and piperidine-2-carboxylic acid, to produce compounds such as pyrrolopyrrolizines and pyrroloindolizines. This approach is valuable for generating molecular diversity and discovering new molecules with potential biological or material applications (Chen, Sun, Xie, & Yan, 2016).
Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, such as 5-aryl-4-(1H-benzo(d)imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives, is another area of research. These compounds have been characterized and evaluated for their antibacterial activity against various strains, indicating their potential use in medicinal chemistry (Patel & Patel, 2015).
Propriétés
IUPAC Name |
2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.2ClH/c12-9(13)7-5-14-8(11-7)3-6-1-2-10-4-6;;/h5-6,10H,1-4H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXJPLZLNXSMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=NC(=CS2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2703527.png)

![N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2703531.png)

![6-(2-Chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703535.png)
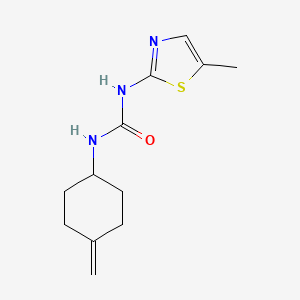
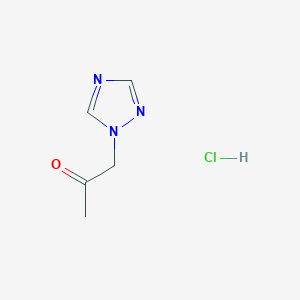
![6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2703538.png)
![Ethyl 4-[(6-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2703539.png)
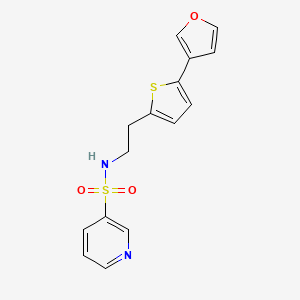
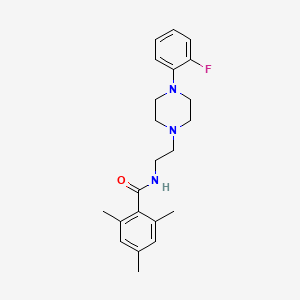
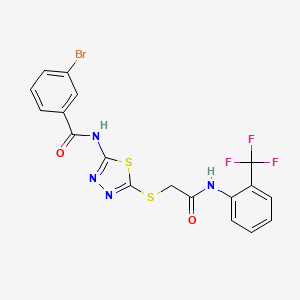
![2-Chloro-N-[4-(difluoromethoxy)-5-fluoro-2-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B2703546.png)
